molecular formula C22H21N3O3S B4065629 N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide

N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide

货号 B4065629
分子量: 407.5 g/mol
InChI 键: FENSPMDDDGCHPH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton tyrosine kinase). BTK is a key component of the B-cell receptor signaling pathway and plays a crucial role in the development and survival of B-cells, which are responsible for producing antibodies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer and autoimmune diseases.

作用机制

N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide works by binding to the active site of BTK and inhibiting its activity. BTK is a key component of the B-cell receptor signaling pathway, which is essential for B-cell development and survival. Inhibition of BTK activity by N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide leads to disruption of this pathway and induction of apoptosis in B-cells. Additionally, N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide has been shown to inhibit other signaling pathways, such as the NF-κB pathway, which is involved in inflammation and autoimmunity.
Biochemical and physiological effects:
N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide has been shown to have potent anti-tumor and anti-inflammatory effects in preclinical models. In cancer cells, N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide induces apoptosis and inhibits proliferation, leading to tumor regression. In autoimmune diseases, N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide reduces inflammation and autoimmunity by inhibiting B-cell activation and cytokine production. N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide has also been shown to have a favorable safety profile in preclinical studies, with no significant toxicity observed.

实验室实验的优点和局限性

One advantage of N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide is its specificity for BTK, which reduces the risk of off-target effects. N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide has also shown efficacy in preclinical models of various types of cancer and autoimmune diseases, indicating its potential as a broad-spectrum therapeutic agent. However, N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide has some limitations for lab experiments, including its relatively short half-life and poor solubility, which may affect its pharmacokinetics and bioavailability.

未来方向

There are several potential future directions for research on N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide. One area of interest is the development of combination therapies that target multiple signaling pathways involved in cancer and autoimmune diseases. Another area of interest is the evaluation of N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide in clinical trials for the treatment of various types of cancer and autoimmune diseases. Additionally, further studies are needed to elucidate the mechanisms of action and potential side effects of N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide in humans.

科学研究应用

N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide has been extensively studied in preclinical models for the treatment of various types of cancer, including B-cell lymphomas and leukemias. In these studies, N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide has been shown to inhibit BTK activity and induce apoptosis (programmed cell death) in cancer cells, leading to tumor regression. N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide has also been evaluated in preclinical models of autoimmune diseases, such as rheumatoid arthritis and lupus, where it has shown efficacy in reducing inflammation and autoimmunity.

属性

IUPAC Name

N-(6-phenoxypyridin-3-yl)-1-(thiophene-3-carbonyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S/c26-21(16-8-11-25(12-9-16)22(27)17-10-13-29-15-17)24-18-6-7-20(23-14-18)28-19-4-2-1-3-5-19/h1-7,10,13-16H,8-9,11-12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FENSPMDDDGCHPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NC2=CN=C(C=C2)OC3=CC=CC=C3)C(=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(6-phenoxy-3-pyridinyl)-1-(3-thienylcarbonyl)-4-piperidinecarboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。